(S)-Propranolol-d7 Hydrochloride
Description
Significance of Deuterated Analogs in Modern Pharmaceutical Research
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has garnered significant attention in drug discovery and development. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can subtly alter a molecule's properties in ways that are highly beneficial for research. While chemically similar to their hydrogenated counterparts, deuterated analogs can exhibit a different metabolic fate. ontosight.ai This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. acs.org
This seemingly minor change has profound implications. Strategically deuterating a drug molecule at sites vulnerable to metabolism can slow down its breakdown, potentially improving its pharmacokinetic profile. nih.govresearchgate.net This can lead to enhanced bioavailability, a longer half-life, and reduced formation of potentially toxic metabolites. researchgate.netfrontiersin.org The first FDA-approved deuterated drug, deutetrabenazine, exemplified this "deuterium switch" approach, offering an improved dosing regimen over its non-deuterated predecessor, tetrabenazine. nih.govacs.org
Beyond altering pharmacokinetics, deuterated compounds are invaluable as internal standards in analytical studies, particularly those involving mass spectrometry (MS). researchgate.netpubcompare.ainuvisan.com Because a deuterated analog is chemically identical to the parent drug but has a higher mass, it can be easily distinguished by an MS detector. nih.gov This allows for highly accurate quantification of the non-labeled drug in complex biological matrices like plasma or urine, a technique crucial for pharmacokinetic and drug metabolism studies. pubcompare.ainih.govresearchgate.net
The Role of Chirality in Pharmacological Investigations and Drug Discovery
Chirality, the property of "handedness" where a molecule is non-superimposable on its mirror image, is a fundamental concept in pharmacology. mdpi.comresearchfloor.org These mirror-image forms are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can behave very differently within the chiral environment of the body, where they interact with chiral entities like enzymes and receptors. mdpi.comnih.gov
This stereoselectivity means that the two enantiomers of a chiral drug can have markedly different pharmacological, metabolic, and toxicological profiles. mdpi.comjuniperpublishers.com Often, one enantiomer, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects. mdpi.comnih.gov The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of chirality in drug safety. mdpi.comnih.gov
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the individual enantiomers of a new chiral drug. nih.gov This has spurred the development of single-enantiomer drugs (a "chiral switch") from previously marketed racemic mixtures (equal mixtures of both enantiomers). mdpi.com Propranolol (B1214883) is a classic example of a chiral drug, belonging to a class of beta-blockers where the enantiomers exhibit different pharmacodynamic and pharmacokinetic behaviors. mdpi.comchapman.edu Specifically, the (S)-(-)-enantiomer of propranolol is about 100 times more potent in its β-adrenolytic activity than the (R)-(+)-isomer. researchgate.net
Overview of (S)-Propranolol-d7 Hydrochloride as a Research Tool
This compound represents the intersection of deuteration and chirality, designed specifically for research purposes. It is the hydrochloride salt of the (S)-enantiomer of propranolol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium atoms. simsonpharma.comsynzeal.com
Its primary and most critical application is as a stable isotope-labeled internal standard for the precise quantification of (S)-propranolol in biological samples using mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). pubcompare.aiijbpas.com In studies investigating the stereoselective metabolism and pharmacokinetics of propranolol, researchers need to accurately measure the concentration of each enantiomer separately. nih.govnih.gov By adding a known amount of this compound to a sample, scientists can use its distinct mass-to-charge ratio to accurately calculate the concentration of the natural, non-labeled (S)-propranolol, correcting for any sample loss during extraction and analysis. researchgate.net This deuterated standard is crucial for generating robust and reliable data in neuropharmacological research, drug metabolism investigations, and pharmacokinetic studies. pubcompare.ai
Interactive Data Table: Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2S)-1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol hydrochloride | simsonpharma.comsimsonpharma.com |
| Molecular Formula | C₁₆H₁₄D₇NO₂·HCl | simsonpharma.comsimsonpharma.com |
| Molecular Weight | 302.85 g/mol | simsonpharma.comsimsonpharma.com |
| CAS Number | 1346617-12-6 | simsonpharma.comsimsonpharma.com |
| Primary Application | Stable isotope-labeled internal standard for (S)-propranolol quantification | pubcompare.aiijbpas.com |
Properties
CAS No. |
1346617-12-6 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
302.85 |
IUPAC Name |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
InChI Key |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Synonyms |
(2S)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; _x000B_S-(-)-1-(Isopropyl-d7)amino-3-(1-naphthoxy)-2-propanol Hydrochloride; (-)-Propranolol-d7 Hydrochloride; (S)-(-)-Propranolol-d7 Hydrochloride; L-(-)-Propranolol-d7 Hydro |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Propranolol D7 Hydrochloride
Strategies for Stereoselective Deuteration in Propranolol (B1214883) Derivatives
The synthesis of (S)-Propranolol-d7 Hydrochloride necessitates precise control over both stereochemistry and the site of deuteration. This involves a combination of enantioselective synthesis to isolate the (S)-enantiomer and specific techniques to incorporate deuterium (B1214612) into the isopropyl moiety.
Enantioselective Synthesis Approaches for Chiral Deuterated Compounds
Achieving high enantiomeric purity in deuterated molecules is a formidable challenge in synthetic chemistry. nih.gov Enantiomers, being non-superimposable mirror images, often exhibit different biological activities, making the synthesis of a single enantiomer crucial for pharmaceutical applications. ansto.gov.au Several strategies have been developed to produce enantiomerically pure chiral compounds, which can be adapted for the synthesis of deuterated analogues like (S)-Propranolol.
One prominent approach is asymmetric catalysis , which employs a chiral catalyst to favor the formation of one enantiomer over the other. For instance, nickel-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated ketimines using deuterated alcohols (e.g., 2-propanol-d8) has been shown to produce deuterated chiral amines with high enantioselectivity (up to 97% ee) and high deuterium content (up to 99%). organic-chemistry.org This type of reaction could be adapted to synthesize the chiral amino alcohol core of propranolol.
Another powerful technique is biocatalysis , which utilizes enzymes or whole microorganisms to perform enantioselective transformations. ansto.gov.au Microbial transformations, often using yeast strains like Saccharomyces cerevisiae or Pichia pastoris, can perform deuterative enantioselective reactions by utilizing deuterated growth media. rsc.org These biological systems can generate the necessary catalysts and redox cofactors from the deuterated medium, offering a cost-effective and highly selective method for producing chiral building blocks. ansto.gov.aursc.org This method has been successful in producing crucial chiral building blocks with over 95% backbone deuteration without compromising the enantioselectivity seen in protiated versions. rsc.org
A third strategy involves the kinetic resolution of a racemic mixture. This can be achieved through chemical means, such as using an acid catalyst, or through enzymatic methods, like lipase-catalyzed acetylation, which selectively reacts with one enantiomer, allowing the other to be isolated in high purity (≥99% ee). nih.govresearchgate.net
Deuterium Incorporation Techniques at Specific Molecular Positions
The targeted placement of deuterium atoms is essential for creating isotopologues like Propranolol-d7, where the isopropyl group is fully deuterated. synzeal.com The primary methods for achieving this involve either building the molecule from pre-deuterated starting materials or performing a direct hydrogen isotope exchange (HIE) on the final molecule or an intermediate.
The most straightforward synthesis of (S)-Propranolol-d7 involves the reaction of (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane with deuterated isopropylamine (B41738) (isopropylamine-d7). The key intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane, is typically synthesized from 1-naphthol (B170400) and epichlorohydrin. google.comgoogle.com The subsequent ring-opening of the epoxide with isopropylamine-d7 introduces the deuterated moiety. The enantiopure (S)-epoxide can be obtained through asymmetric epoxidation or resolution of the racemate.
Direct hydrogen isotope exchange (HIE) offers an alternative, atom-economical approach that avoids the need for pre-deuterated starting materials. nih.gov Late-stage HIE is particularly attractive as it can be performed on a fully assembled molecule. acs.org Metal-free HIE methods, utilizing photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d1), have been developed for aromatic systems. nih.gov While this specific method targets aromatic C-H bonds, other catalytic HIE methods using transition metals (e.g., Iridium, Palladium, Rhodium) can target C(sp3)-H bonds, although achieving high selectivity for a specific alkyl group in a complex molecule remains a challenge. researchgate.netd-nb.info
Catalytic transfer deuteration is another emerging technique that uses readily available deuterium sources like deuterated alcohols (e.g., 2-propanol-d8) or D2O, obviating the need for high-pressure D2 gas. marquette.eduresearchgate.net These methods have shown success in the deuteration of various organic molecules, including N-heterocycles. researchgate.net
Challenges and Innovations in the Synthesis of Highly Enriched Deuterated Chiral Molecules
The synthesis of compounds like this compound is fraught with challenges that demand innovative solutions. A primary difficulty is achieving both high enantiomeric excess (ee) and high isotopic purity concurrently. researchgate.net Synthetic methods must be capable of producing the desired (S)-enantiomer while ensuring near-quantitative (≥98%) deuterium incorporation at all seven positions of the isopropyl group, with minimal isotopic impurities from under- or over-deuteration. d-nb.info
Key Challenges:
Controlling Stereoselectivity and Regioselectivity: Ensuring the reaction produces only the (S)-enantiomer while deuterating only the target isopropyl group.
High Isotopic Enrichment: Achieving high levels of deuterium incorporation is often difficult due to the reversible nature of some exchange reactions. researchgate.net
Scalability: Methods developed in academic labs must be scalable for potential larger-scale production, which can be a limitation for techniques requiring expensive catalysts or complex setups. europeanpharmaceuticalreview.com
Purification: Separating the desired deuterated enantiomer from its non-deuterated counterpart, other isotopologues, and the undesired (R)-enantiomer is analytically demanding.
Innovations Addressing these Challenges:
Advanced Catalytic Systems: The development of novel catalysts, such as the amine-functionalized graphene oxide (NGO) membrane reactors for propranolol synthesis, offers dramatic improvements in reaction time and efficiency, achieving nearly 100% conversion and selectivity in seconds. europeanpharmaceuticalreview.com
Microbial and Enzymatic Methods: Biocatalysis provides a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing chiral deuterated compounds. ansto.gov.aursc.org The use of diverse microbial strains not typically employed by synthetic chemists is expanding the scope of accessible transformations. rsc.org
Cooperative Catalysis: Combining different catalytic modes, such as photoredox catalysis with chiral Brønsted acid catalysis, enables challenging enantioselective transformations under mild conditions, including the synthesis of complex deuterated molecules. rsc.org
Flow Chemistry: Continuous-flow synthesis offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. europeanpharmaceuticalreview.com
Table 1: Comparison of Enantioselective Deuteration Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Catalysis | Uses a chiral catalyst to direct the formation of one enantiomer. | High enantioselectivity, broad substrate scope. organic-chemistry.org | Catalyst can be expensive; may require optimization for each substrate. |
| Biocatalysis / Microbial Deuteration | Employs enzymes or microorganisms for stereoselective reactions in deuterated media. | High enantioselectivity, cost-effective deuteration, environmentally friendly. ansto.gov.aursc.org | Substrate scope can be limited; reaction times may be long. |
| Chiral Building Blocks | Synthesizes the target molecule from a pre-existing enantiomerically pure and deuterated starting material. | Conceptually simple, high predictability of stereochemistry. google.com | Synthesis of the deuterated chiral starting material can be complex and costly. |
| Kinetic Resolution | Selectively reacts one enantiomer in a racemic mixture, allowing the other to be isolated. | Can achieve very high enantiomeric purity (≥99% ee). nih.gov | Maximum theoretical yield is 50%; requires separation of product from unreacted starting material. |
Structural Elucidation and Purity Assessment Methodologies for Deuterated Enantiomers
After synthesis, rigorous analytical methods are required to confirm the chemical structure, isotopic enrichment, and enantiomeric purity of this compound. This involves a suite of advanced spectroscopic and chromatographic techniques.
Structural and Isotopic Confirmation:
Mass Spectrometry (MS): MS is fundamental for confirming the mass of the molecule, thereby verifying the incorporation of seven deuterium atoms. The molecular weight of this compound is 302.85 g/mol , compared to 295.80 g/mol for the non-deuterated version. simsonpharma.comsimsonpharma.com High-resolution mass spectrometry (HRMS) can provide precise mass data to confirm the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions (the isopropyl group). ¹³C NMR and ²H NMR can further confirm the location and extent of deuteration.
Enantiomeric Purity Assessment:
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. researchgate.net It uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in different retention times. researchgate.netnih.gov By comparing the chromatogram of the synthesized sample to that of a racemic standard and a pure (S)-isomer standard, the enantiomeric excess (ee) can be accurately quantified. researchgate.net
Capillary Electrophoresis (CE): CE is another powerful method for chiral separations, often capable of determining enantiomeric impurities below the 0.1% level. nih.govresearchgate.net The technique uses chiral selectors, such as cyclodextrins, added to the buffer to achieve separation. nih.govnih.gov
Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are potent tools for determining the absolute configuration of chiral molecules directly in solution, providing an alternative to X-ray crystallography. nih.govresearchgate.net
Ion Mobility-Mass Spectrometry (IM-MS): High-resolution cyclic ion mobility-mass spectrometry can be used to separate diastereomeric dimers formed from enantiomers, allowing for the quantitative assessment of enantiomeric composition. acs.org
Table 2: Analytical Methodologies for Purity Assessment of this compound
| Analytical Technique | Purpose | Key Information Provided |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic Enrichment Verification | Confirms molecular weight increase due to deuterium incorporation. nih.gov |
| NMR Spectroscopy (¹H, ¹³C, ²H) | Structural Elucidation & Deuteration Site Confirmation | Confirms the molecular structure and precise location of deuterium atoms. |
| Chiral HPLC | Enantiomeric Purity Determination | Separates (S) and (R) enantiomers to quantify enantiomeric excess (ee). researchgate.netnih.gov |
| Capillary Electrophoresis (CE) | High-Sensitivity Enantiomeric Purity | Detects and quantifies trace enantiomeric impurities, often below 0.1%. nih.govresearchgate.net |
| Vibrational Optical Activity (VCD/ROA) | Absolute Configuration Determination | Confirms the (S)-stereochemistry of the chiral center. nih.gov |
Sophisticated Analytical Methodologies Utilizing S Propranolol D7 Hydrochloride
Role as an Internal Standard in Advanced Mass Spectrometry Applications
(S)-Propranolol-d7 Hydrochloride is widely employed as an internal standard for the quantification of propranolol (B1214883) in diverse and complex sample matrices. caymanchem.combertin-bioreagent.com Its utility spans clinical toxicology, diagnostic testing, forensic analysis, and pharmaceutical research. sigmaaldrich.comchemicalbook.com As a stable isotope-labeled (SIL) internal standard, it exhibits nearly identical chemical and physical properties—such as extraction recovery, chromatographic retention time, and ionization efficiency—to the non-labeled analyte, propranolol. However, its increased mass allows it to be distinguished by a mass spectrometer. This co-elution and differential detection are the foundation for correcting analytical variability, thus ensuring highly accurate and precise quantification.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy in quantitative analysis. The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample before any processing or analysis. sigmaaldrich.comchemicalbook.com The SIL standard equilibrates with the endogenous analyte within the sample.
During sample preparation (e.g., extraction, cleanup) and analysis by mass spectrometry, any loss of the analyte will be accompanied by a proportional loss of the SIL standard. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known quantity of the added SIL standard, the initial concentration of the analyte can be determined with exceptional precision and accuracy. This ratio remains constant regardless of sample loss or variations in instrument response, making IDMS a robust and reliable quantification strategy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for measuring low concentrations of drugs and metabolites in complex biological and environmental samples. In these analyses, this compound is an ideal internal standard. For instance, a highly sensitive and selective LC-MS/MS method was developed for the simultaneous determination of propranolol and its active metabolite, 4-hydroxy propranolol, in human plasma. nih.gov The method utilized propranolol-d7 and 4-hydroxy propranolol-d7 as internal standards, achieving a lower limit of quantitation (LOQ) of 0.20 ng/mL for both analytes. nih.gov The extraction recovery for propranolol was over 96%, demonstrating the efficiency of the sample preparation process. nih.gov
The use of a deuterated standard is particularly crucial when dealing with complex matrices that can cause ion suppression or enhancement, a phenomenon known as the matrix effect. These effects can vary between enantiomers, reinforcing the need for racemic mixtures of deuterated standards in chiral analysis. chromatographyonline.com Research has shown that the enantiomeric fraction (EF) for propranolol-d7 can differ depending on the matrix, highlighting the importance of the internal standard in correcting for these stereoselective matrix effects. chromatographyonline.com
Table 1: Enantiomeric Fraction (EF) of Propranolol-d7 in Various Matrices
| Matrix | Enantiomeric Fraction (EF) |
|---|---|
| Standard Solution | 0.50 |
| Surface Water | 0.58 |
| Wastewater Influent | 0.66 |
Data sourced from López-Serna et al. as cited in a 2015 review. chromatographyonline.com
This variability underscores the indispensable role of the SIL internal standard in compensating for matrix-induced quantification errors in environmental and clinical samples. chromatographyonline.comd-nb.inforsc.org
This compound is also well-suited for use in Gas Chromatography-Mass Spectrometry (GC-MS) based methods. sigmaaldrich.comchemicalbook.com Although less common than LC-MS/MS for compounds like propranolol due to their polarity and low volatility, GC-MS offers excellent chromatographic resolution. For GC analysis, propranolol and its deuterated standard typically require a derivatization step to increase their thermal stability and volatility. The SIL standard is added prior to this derivatization and the subsequent extraction steps. It co-elutes with the derivatized analyte and serves to correct for any inconsistencies in the derivatization reaction, injection volume, and ionization within the MS source, thereby enabling accurate and reliable quantification.
Enantioselective Chromatographic Separations for Propranolol and Analogs
Propranolol is administered as a racemate, a 50:50 mixture of its two enantiomers, (S)- and (R)-propranolol. doaj.org However, the beta-blocking activity resides almost exclusively in the (S)-enantiomer. doaj.org This stereoselectivity necessitates the development of analytical methods capable of separating and quantifying the individual enantiomers. In these enantioselective methods, this compound is utilized for the accurate quantification of the separated (S)-propranolol enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of pharmaceuticals. Various chiral stationary phases (CSPs) have been successfully employed to resolve racemic propranolol.
One validated method utilizes an α-Burke 2® CSP in a polar organic mode. scielo.brscielo.br This method allows for the rapid separation and quantification of propranolol enantiomers in pharmaceutical tablets, with a run time of less than 10 minutes. scielo.brscielo.br Another powerful approach involves the use of macrocyclic antibiotic-based CSPs, such as vancomycin. A multi-residue method was developed using a Poroshell 120 Chiral-V column to separate 14 different chiral pharmaceutical compounds, including propranolol, in environmental water samples. chromatographyonline.comrsc.org
Table 2: Chiral HPLC Method Parameters for Propranolol Enantioseparation
| Parameter | Method 1 (α-Burke 2®) scielo.brscielo.br | Method 2 (Chiral-V) rsc.org |
|---|---|---|
| Chiral Stationary Phase | α-Burke 2® (5 µm) | Poroshell 120 Chiral-V (2.7 µm) |
| Mobile Phase | Dichloromethane:Methanol (90:10 v/v) with 12 mM Ammonium Acetate | Methanol with 2 mM Ammonium Acetate and 0.01% Acetic Acid |
| Flow Rate | 0.9 mL/min | 0.15 mL/min |
| Detection | UV at 280 nm | Tandem Mass Spectrometry (MS/MS) |
| Limit of Detection (LOD) | 1.31 ng (R-prop), 1.37 ng (S-prop) | Not specified |
| Limit of Quantitation (LOQ) | 4.37 ng (R-prop), 4.58 ng (S-prop) | Not specified |
These methods demonstrate the versatility of chiral HPLC in providing reliable and sensitive enantioseparation of propranolol for both quality control and environmental monitoring purposes.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high speed, reduced solvent consumption, and unique selectivity. au.dknih.gov Polysaccharide-based CSPs are commonly used for the enantioseparation of beta-blockers, including propranolol, in SFC.
Studies have successfully resolved propranolol enantiomers using Chiralpak® IG and IB-3 columns. nih.govdiva-portal.org One method achieved baseline separation (Resolution > 3.0) using an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) immobilized CSP (Chiralpak® IG). nih.gov The study found that the enantioseparation was enthalpy-driven. nih.gov Another rapid method combined SFC with tandem mass spectrometry (SFC-MS/MS), allowing for the simultaneous separation of propranolol, other beta-blockers, and a key metabolite within 8 minutes. diva-portal.org
Table 3: Chiral SFC Method Parameters and Performance for Propranolol Enantioseparation
| Parameter | Method 1 (Chiralpak® IG) nih.gov | Method 2 (Chiralpak® IG vs. IBN-5) nih.gov |
|---|---|---|
| Chiral Stationary Phase | Chiralpak® IG | Chiralpak® IG |
| Mobile Phase | CO₂ / Isopropanol:Methanol (50:50) with 0.1% Isopropyl Amine (75:25 v/v) | CO₂ / Methanol with 0.2% Triethylamine (60:40 v/v) |
| Resolution (Rs) | > 3.0 | 2.23 |
| Separation Factor (α) | > 1.5 | 1.19 |
| Retention Factor (k1) | Not specified | 3.39 |
| Retention Factor (k2) | Not specified | 4.06 |
The high resolution and efficiency of SFC make it an excellent technique for the high-throughput chiral analysis of propranolol in various applications. au.dknih.govnih.gov
Method Validation Parameters and Quality Control in Analytical Research
Method validation is a mandatory process in analytical chemistry to ensure that a specific method is reliable, reproducible, and suitable for its intended purpose. The use of deuterated internal standards, such as this compound, is a cornerstone of robust method validation, particularly in complex biological matrices.
Precision, Accuracy, and Linearity Assessment in Deuterated Standards
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach for quantitative bioanalysis using mass spectrometry. waters.comclearsynth.com Because the SIL-IS is chemically almost identical to the analyte, differing only in isotopic composition, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization. waters.com This co-eluting, chemically analogous nature allows it to serve as a highly reliable reference point for assessing the fundamental validation parameters of precision, accuracy, and linearity. clearsynth.comnih.gov
Precision: This parameter measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Intra-day precision assesses variability within a single day, while inter-day precision evaluates it across different days. researchgate.net For bioanalytical methods, %RSD values are expected to be within 15% (or 20% at the lower limit of quantitation).
Accuracy: Accuracy reflects the closeness of the mean test results to the true or accepted reference value. It is often determined by analyzing quality control (QC) samples prepared at known concentrations and is expressed as the percentage of the nominal concentration. researchgate.net Deuterated standards help ensure accuracy by compensating for variations in sample preparation and instrument response. lcms.cz
Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample over a specific range. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. researchgate.net The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥0.99. researchgate.net
The following table presents typical validation results for an HPLC-MS/MS method using a deuterated internal standard, demonstrating the high levels of precision and accuracy achievable. researchgate.net
| Validation Parameter | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Precision & Accuracy | Low QC | 5.7 | 5.95 | 98.7 |
| Mid QC | 6.2 | 7.2 | 96.3 | |
| High QC | 7.7 | 8.5 | 98.0 | |
| Linearity | Calibration Range | - | - | r² ≥ 0.9997 |
Limits of Detection and Quantitation in Trace Analysis
In trace analysis, where analytes are present at very low concentrations, determining the sensitivity limits of an analytical method is crucial. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). loesungsfabrik.denih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected and distinguished from the background noise of the system, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.defudschem.com A common method for estimating the LOD is to determine the analyte concentration that yields a signal-to-noise (S/N) ratio of 3:1. loesungsfabrik.de
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. nih.govyoutube.com This is a critical parameter for quantitative assays, especially for pharmacokinetic studies where low drug concentrations must be measured accurately. The LOQ is often determined as the concentration that produces a signal-to-noise ratio of 10:1 or is established as the lowest point on the validated calibration curve. loesungsfabrik.deyoutube.com
For the analysis of propranolol enantiomers, methods have been developed with excellent sensitivity. For example, one validated HPLC method reported an LOD of approximately 1.34 ng and an LOQ of approximately 4.47 ng for both R- and S-propranolol, making it highly suitable for quality control applications. scielo.br In another study using a deuterated standard, the lower limit of quantitation (LLOQ) was established at 10.0 pg/mL. researchgate.net
| Parameter | Definition | Common Estimation Method | Example Value (Propranolol) |
| LOD | Lowest concentration that can be reliably detected. loesungsfabrik.de | Signal-to-Noise Ratio ≈ 3:1 | ~1.34 ng scielo.br |
| LOQ | Lowest concentration that can be reliably quantified with precision and accuracy. nih.gov | Signal-to-Noise Ratio ≈ 10:1 | ~4.47 ng scielo.br |
Matrix Effects and Compensation Strategies Using Deuterated Internal Standards
When analyzing samples from complex sources like blood plasma, urine, or tissue, other endogenous components in the sample matrix can interfere with the analysis. waters.comresearchgate.net In mass spectrometry, these interferences are known as matrix effects, which occur when co-eluting molecules alter the ionization efficiency of the target analyte, leading to either ion suppression (signal decrease) or ion enhancement (signal increase). waters.com Matrix effects are a significant source of imprecision and inaccuracy in quantitative analysis. waters.com
The most effective strategy to mitigate and compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. waters.commdpi.com The fundamental principle is that the SIL-IS and the native analyte are chemically and physically almost identical. Therefore, they co-elute from the chromatography column and experience the same degree of ion suppression or enhancement from the sample matrix. waters.com
While the absolute signal intensity of both the analyte and the internal standard may fluctuate between different samples due to varying matrix effects, the ratio of their peak areas remains constant and proportional to the analyte's concentration. clearsynth.comlcms.cz By using this ratio for quantification, the variability introduced by the matrix is effectively cancelled out, leading to highly accurate and reliable results. lcms.czmdpi.com
The table below illustrates conceptually how a deuterated internal standard compensates for matrix effects.
| Sample Type | Analyte Signal (Absolute) | Deuterated IS Signal (Absolute) | Signal Ratio (Analyte/IS) | Calculated Concentration | Accuracy |
| Calibration Standard (in solvent) | 100,000 | 100,000 | 1.00 | 100 ng/mL (Reference) | 100% |
| Sample A (with 20% ion suppression) | 80,000 | 80,000 | 1.00 | 100 ng/mL | 100% |
| Sample B (with 50% ion suppression) | 50,000 | 50,000 | 1.00 | 100 ng/mL | 100% |
| Sample C (with 30% ion enhancement) | 130,000 | 130,000 | 1.00 | 100 ng/mL | 100% |
| Sample A (without IS compensation) | 80,000 | - | - | 80 ng/mL | 80% |
Mechanistic Metabolism Research with S Propranolol D7 Hydrochloride
Elucidation of Stereoselective Metabolic Pathways in In Vitro Systems
The use of in vitro systems, such as isolated cellular components and specific enzymes, is fundamental to understanding drug metabolism without the complexities of a whole organism. For a chiral drug like propranolol (B1214883), these systems, when combined with isotopically labeled compounds like (S)-Propranolol-d7 Hydrochloride, offer precise insights into the stereoselective nature of its metabolic pathways.
Isolated liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov Studies using human and rat liver microsomes have been instrumental in dissecting the oxidative metabolism of propranolol. nih.govnih.govdeepdyve.com The use of deuterated pseudoracemates—mixtures of one enantiomer that is labeled and the other that is not—allows for the precise tracking of each stereoisomer's metabolic conversion. nih.govnih.gov
Research with rat liver microsomes demonstrated the stereoselective nature of propranolol's metabolism. nih.govwjgnet.com For instance, when microsomes were induced with specific agents like β-naphthoflavone (BNF) or phenobarbital (B1680315) (PB), the metabolic activity and stereoselectivity towards propranolol enantiomers were altered. wjgnet.com Microsomes induced by BNF showed enhanced metabolism of the R(+)-enantiomer, whereas control and PB-induced microsomes preferentially metabolized the S(-)-enantiomer. wjgnet.com These studies highlight that different enzyme compositions within the microsomes lead to distinct stereoselective preferences. nih.govwjgnet.com
Furthermore, investigations using human liver microsomes have explored the irreversible binding of propranolol metabolites to microsomal proteins, a process linked to mechanism-based inhibition. nih.govnih.gov The incubation of labeled propranolol with microsomes in the presence of a NADPH-generating system leads to this binding, indicating the formation of reactive metabolites. nih.gov Recombinant enzymes, which are individual CYP isoforms expressed in a controlled system, allow researchers to pinpoint the exact enzyme responsible for a specific metabolic reaction, removing the complexity of the multiple enzymes present in microsomes. researchgate.netfu-berlin.de
Propranolol metabolism is complex, involving multiple CYP450 isoforms. wikipedia.orgpfizer.com In vitro studies have identified CYP2D6, CYP1A2, and, to a lesser extent, CYP2C19 as the primary enzymes involved. pfizer.compharmgkb.org The use of this compound and its unlabeled counterpart in studies with recombinant human CYP enzymes helps delineate the specific contribution of each isoform to the metabolism of the pharmacologically active (S)-enantiomer.
CYP1A2: This enzyme is primarily responsible for the side-chain oxidation of propranolol, leading to N-desisopropylation, and also possesses some capacity for ring hydroxylation. researchgate.netpfizer.commdpi.com
The interplay between these enzymes determines the metabolic profile of propranolol. For example, inhibiting CYP2D6 with a specific inhibitor like quinidine (B1679956) can reveal the relative contribution of CYP1A2 to propranolol's hydroxylation. researchgate.net Such studies have shown that even with CYP2D6 inhibited, CYP1A2 can still account for a significant portion of 4-hydroxypropranolol (B128105) formation. researchgate.net The table below summarizes the kinetic parameters for the formation of (S)-4-hydroxypropranolol by the two major contributing enzymes in human liver microsomes.
| Enzyme | Kinetic Parameter | Value (Median) | Unit |
| CYP1A2 | Vmax | 307 | pmol/mg protein/60 min |
| Km | 21.2 | µM | |
| CYP2D6 | Vmax | 721 | pmol/mg protein/60 min |
| Km | 8.5 | µM | |
| Data derived from studies on (S)-4-hydroxypropranolol formation. researchgate.net |
Direct glucuronidation is a major metabolic pathway for propranolol, accounting for a significant percentage of its elimination. pharmgkb.orgdrugbank.com This Phase II metabolic process involves the conjugation of the propranolol molecule with glucuronic acid, which increases its water solubility and facilitates excretion. The use of deuterated substrates like this compound is crucial for characterizing this pathway. researchgate.net
Studies using recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified specific isoforms involved in propranolol glucuronidation, including UGT1A7, UGT1A9, UGT1A10, and UGT2A1. fu-berlin.de The resulting metabolites, such as (S)-Propranolol-d7 β-D-glucuronide, can be precisely identified and quantified using mass spectrometry. osti.govscbt.com Research has revealed stereoselectivity in this pathway; for instance, the glucuronidation of propranolol itself shows a preference for the (-)-enantiomer. nih.gov In contrast, the subsequent glucuronidation of the metabolite 4-hydroxypropranolol can exhibit different stereoselectivity depending on the specific UGT enzyme involved. nih.govresearchgate.net The stability of these glucuronide conjugates can also be studied, which is important as they can potentially revert to the parent compound. researchgate.net
Impact of Deuterium (B1214612) Labeling on Metabolic Stability and Isotope Effects in Research Models
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. frontiersin.org This difference in bond energy is the basis of the kinetic isotope effect (KIE), where metabolic reactions involving the cleavage of a C-D bond can proceed more slowly than those involving a C-H bond. frontiersin.orgpsu.edu
In the context of this compound, this effect can alter its metabolic rate. If the deuterium atoms are placed at sites of metabolic attack (e.g., on the isopropyl group for N-dealkylation or the aromatic ring for hydroxylation), the rate of metabolism by CYP enzymes can be reduced. psu.edu This leads to increased metabolic stability, meaning the compound remains in its parent form for longer. psu.edu Researchers leverage this phenomenon to:
Probe metabolic mechanisms: A significant KIE provides evidence that C-H bond cleavage is a rate-determining step in a particular metabolic pathway.
Modulate pharmacokinetic profiles: By strategically placing deuterium atoms, the metabolic clearance of a drug can be slowed, potentially leading to longer half-life and sustained therapeutic effects. medchemexpress.com
Studies on other compounds have shown that deuteration can significantly reduce the rate of metabolism, and this principle is applied in mechanistic studies using deuterated propranolol. frontiersin.org The increased metabolic stability of deuterated analogs helps in maintaining consistent concentrations when used as internal standards in analytical assays. pubcompare.ai
Identification and Quantification of Metabolites Using (S)-Propranolol-d7 Analogs
One of the most critical applications of this compound is its use as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Because it is chemically identical to the analyte of interest ((S)-propranolol) but has a different mass, it can be added to biological samples (like plasma or urine) at a known concentration before sample processing. osti.govnih.gov
This allows for the accurate quantification of propranolol and its metabolites by correcting for any loss of the analyte during extraction and for variations in instrument response. osti.govcsic.es The ratio of the signal from the non-labeled analyte to the signal from the deuterated standard provides a precise measure of the analyte's concentration. osti.gov
This technique has been used to develop highly sensitive and reproducible assays for the simultaneous determination of propranolol and its key active metabolite, 4-hydroxypropranolol, in human plasma. nih.gov Using propranolol-d7 and 4-hydroxypropranolol-d7 as internal standards, researchers have achieved very low limits of quantitation, enabling detailed pharmacokinetic studies. nih.govresearchgate.net
The table below shows an example of the linear range and lower limit of quantitation (LOQ) achieved in an assay using deuterated internal standards for the analysis of free propranolol and 4-hydroxypropranolol in human plasma. nih.gov
| Analyte | Internal Standard | Linear Range (ng/mL) | LOQ (ng/mL) |
| Free Propranolol | Propranolol-d7 | 0.20 - 135.00 | 0.20 |
| Free 4-Hydroxypropranolol | 4-Hydroxypropranolol-d7 | 0.20 - 25.00 | 0.20 |
| Data from a validated LC-MS/MS method for simultaneous determination in human plasma. nih.gov |
Beyond quantification, deuterated analogs also aid in the structural identification of novel or unexpected metabolites. nih.gov The characteristic mass shift between the parent drug and its metabolites, along with the corresponding shift in the deuterated standard's fragments, helps confirm the metabolic transformations that have occurred. nih.gov
Pharmacokinetic Research Applications of S Propranolol D7 Hydrochloride
Non-Human In Vivo Pharmacokinetic Studies Using Deuterated Propranolol (B1214883)
(S)-Propranolol-d7 Hydrochloride is a deuterated analog of Propranolol, which is commonly used as an internal standard in analytical and pharmacokinetic research. veeprho.com This stable isotope-labeled compound enhances the precision of mass spectrometry and liquid chromatography, facilitating the accurate quantification of Propranolol in biological samples. veeprho.com
Stereoselective Disposition and Clearance in Animal Models
Propranolol is a chiral molecule, existing as two enantiomers, (S)- and (R)-propranolol, which are known to have different pharmacological activities and pharmacokinetic profiles. The use of deuterated analogs is crucial in delineating the stereoselective disposition and clearance of each enantiomer in animal models. In such studies, a pseudoracemate, which is a 1:1 mixture of one enantiomer (e.g., (S)-propranolol) and the deuterated version of the other enantiomer (e.g., (R)-propranolol-d7), can be administered. This allows for the simultaneous and independent quantification of both enantiomers and their metabolites in biological samples by mass spectrometry.
Research in animal models, such as rats, has demonstrated the stereoselective disposition of propranolol enantiomers. Following the administration of racemic propranolol, plasma concentrations of R-(+)-propranolol are often observed to be higher than those of S-(-)-propranolol. Conversely, the half-life of S-(-)-propranolol tends to be longer than that of R-(+)-propranolol. These findings highlight the differential handling of the enantiomers by the body. The table below illustrates the pharmacokinetic parameters of propranolol enantiomers in rats.
| Parameter | (R)-(+)-Propranolol | (S)-(-)-Propranolol |
|---|---|---|
| Plasma Concentration | Higher | Lower |
| Half-life (t½) | Shorter | Longer |
The stereoselective metabolism of propranolol has been investigated in vitro using rat hepatic microsomes. nih.gov These studies have shown that the velocity of metabolism and the intrinsic clearance can be stereoselective. nih.gov The use of inducers of cytochrome P450 enzymes, such as phenobarbital (B1680315) (PB) and β-naphthoflavone (BNF), can alter the stereoselectivity of propranolol metabolism, and in some cases, even reverse the preference for one enantiomer over the other. nih.gov
Application in Microdosing and Tracer Studies for Preclinical Pharmacokinetic Profiling
Microdosing is a technique used in early drug development to assess the pharmacokinetic profile of a drug candidate in humans at sub-pharmacological doses (typically less than 100 µg). This approach provides early human pharmacokinetic data, reducing the risk of failure in later, more expensive clinical trials. Stable isotope-labeled compounds like this compound are ideally suited for microdosing studies.
In a typical preclinical microdosing study design to inform human trials, a microdose of the stable isotope-labeled drug is administered intravenously (IV) to an animal model, while a therapeutic, non-labeled dose is given orally (PO). The use of the deuterated IV tracer allows for the determination of absolute bioavailability and provides key pharmacokinetic parameters without the need for a separate IV formulation toxicology package. The simultaneous administration of the labeled IV microdose and the unlabeled oral therapeutic dose is an efficient study design that reduces variability.
While specific preclinical microdosing studies utilizing this compound are not extensively reported in the available literature, the principles of this methodology are well-established. The use of a deuterated tracer would enable precise quantification of the drug at the very low concentrations expected in a microdosing study, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Cellular Permeability and Transport Mechanism Investigations
In vitro models of intestinal permeability, such as Caco-2 cell monolayers, are widely used to predict the oral absorption of drugs in humans. These models help to classify drugs according to the Biopharmaceutics Classification System (BCS) and to investigate the mechanisms of drug transport across the intestinal epithelium.
Studies have investigated the permeability of S-propranolol across Caco-2 cell monolayers. The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is a key parameter determined in these assays. The permeability of S-propranolol has been shown to be pH-dependent.
The table below presents the apparent permeability (Papp) of S-propranolol across Caco-2 cell monolayers at different apical pH values.
| Apical pH | Direction of Transport | Papp (cm/s) | Efflux Ratio |
|---|---|---|---|
| 7.4 | Apical to Basolateral (A->B) | - | 0.49 |
| 7.4 | Basolateral to Apical (B->A) | - | |
| 6.5 | Apical to Basolateral (A->B) | Decreased | 3.63 |
| 6.5 | Basolateral to Apical (B->A) | Increased |
A significant decrease in Papp, A->B and a significant increase in Papp, B->A were observed at pH 6.5 compared to pH 7.4.
While these studies have been conducted with the non-deuterated S-propranolol, the use of this compound as an internal standard in the analytical method would ensure accurate quantification. The deuterium (B1214612) labeling itself is not expected to significantly alter the passive permeability of the molecule, as the physicochemical properties that govern passive diffusion (e.g., lipophilicity, size, pKa) are largely unaffected by the isotopic substitution.
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the ADME of drugs in different species by integrating physiological, anatomical, and drug-specific physicochemical and biochemical data. nih.gov PBPK models can be used to predict the pharmacokinetic behavior of drugs in humans from preclinical data and to explore the effects of various physiological and pathological factors on drug disposition. nih.gov
The development and validation of robust PBPK models, particularly those that account for stereoselectivity, rely on high-quality in vivo pharmacokinetic data. The precise and accurate data generated from preclinical studies using this compound as a tracer or internal standard are invaluable for this purpose. This data can be used to inform and optimize key model parameters, such as clearance and tissue distribution, for each enantiomer.
For instance, a stereoselective PBPK model of propranolol in rats would require data on the differential tissue distribution and clearance of the (S)- and (R)-enantiomers. Studies utilizing deuterated propranolol can provide this essential data with high precision. By incorporating such data, the PBPK model can be refined to more accurately predict the plasma and tissue concentration-time profiles of each enantiomer. The validation of these PBPK models involves comparing the model predictions with observed in vivo data. The use of deuterated drug data for this validation step ensures a rigorous assessment of the model's predictive performance.
While the literature does not yet contain explicit examples of PBPK models for propranolol that have been developed or validated using data from studies with this compound, the utility of such an approach is clear. The integration of stable isotope data into PBPK modeling represents a powerful strategy to enhance the mechanistic understanding and predictive capacity of these models, ultimately supporting more informed drug development decisions.
Molecular and Receptor Interaction Studies Using S Propranolol D7 Hydrochloride
Investigations into Stereospecific Binding to Adrenergic Receptors in Experimental Systems
Propranolol (B1214883) is a racemic mixture of two enantiomers, with the (S)-(-)-enantiomer demonstrating significantly higher binding affinity for beta-adrenergic receptors, approximately 100 times that of the (R)-(+)-enantiomer. This stereospecificity is a cornerstone of its pharmacological activity.
Ligand-Receptor Kinetics and Thermodynamics in In Vitro Assays
The study of ligand-receptor kinetics provides valuable insights into the dynamic interactions between a drug and its target. In vitro assays are instrumental in determining the association (k_on) and dissociation (k_off) rate constants, which collectively define the binding affinity (K_d).
Time-resolved fluorescence energy transfer (TR-FRET) is a modern technique used to measure the kinetics of ligand-receptor binding in real-time, offering an alternative to traditional radioligand binding assays. Studies using radiolabeled ligands like [3H]propranolol have been fundamental in characterizing the binding kinetics at beta-adrenoceptors. For instance, kinetic analysis of [3H]-DHA, a related beta-blocker, at the human β1-adrenoceptor expressed in CHO cells revealed a k_on of 5.28 ± 0.48 x10^9 M-1 min-1 and a k_off of 0.46 ± 0.03 min-1, resulting in a calculated dissociation constant (K_d) of 0.94 ± 17 nM. The competition association method is another approach used to indirectly measure the kinetics of unlabeled ligands by observing their competition with a radiolabeled ligand.
These kinetic parameters are influenced by the physicochemical properties of the ligands. At the β1-adrenoceptor, hydrophobic interactions within the ligand-binding pocket are a dominant factor in determining the kinetics of ligand binding.
Characterization of Binding Affinities (K_i) and Functional Receptor Selectivity
The binding affinity of propranolol and its enantiomers is typically quantified by the inhibition constant (K_i), which represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. Propranolol exhibits high affinity for both β1- and β2-adrenergic receptors.
Specifically, racemic (±)-propranolol has been shown to have K_d values of 6.91 nM for human β1-AR, 0.832 nM for human β2-AR, and 117.49 nM for human β3-AR. The (S)-enantiomer is the more active form. Studies using [125I] Cyanopindolol as the radioligand in CHO-K1 cells expressing human recombinant adrenergic β1 receptors have utilized (S)-(-)-Propranolol to define non-specific binding.
The functional selectivity of propranolol refers to its ability to act as a non-selective antagonist at both β1 and β2-adrenergic receptors. This lack of selectivity is a defining characteristic of first-generation beta-blockers.
Interactive Table: Binding Affinities of Propranolol
| Receptor | Ligand | K_i / K_d (nM) | Cell System |
| β1-Adrenergic Receptor | (±)-Propranolol | 6.91 | Human |
| β2-Adrenergic Receptor | (±)-Propranolol | 0.832 | Human |
| β3-Adrenergic Receptor | (±)-Propranolol | 117.49 | Human |
| β1-Adrenergic Receptor | Propranolol | 1.8 | Rat |
| β2-Adrenergic Receptor | Propranolol | 0.8 | Rat |
Note: Data compiled from various in vitro studies.
Exploration of Non-Adrenergic Mechanisms in Cellular Models
While the primary mechanism of propranolol involves blocking adrenergic receptors, research has also delved into its effects on other cellular processes.
Impact on Cellular Signaling Pathways (e.g., cAMP, MAPK) in Research Cell Lines
Propranolol, as a β-adrenergic receptor antagonist, influences downstream signaling pathways. A key pathway affected is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. By blocking β-adrenergic receptors, propranolol prevents the activation of adenylyl cyclase by agonists, leading to a dose-dependent suppression of intracellular cAMP levels.
Furthermore, propranolol has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway. In melanoma cells, propranolol has been observed to inhibit the AKT/MAPK pathway, leading to cell cycle arrest and apoptosis. Specifically, it can reduce the phosphorylation of key proteins in this pathway, such as BRAF, MEK1/2, and ERK1/2. In hemangioma stem cells, propranolol's effects on proliferation and apoptosis are mediated through perturbation of β2AR, resulting in reduced cAMP and activation of the MAPK pathway. The activation of protein kinase A (PKA), a downstream effector of cAMP, can also be influenced.
Modulation of Cellular Glucose Metabolism and Related Enzyme Expression (e.g., Hexokinase-2) in In Vitro and Animal Tumor Models
Recent studies have highlighted the role of propranolol in modulating cellular glucose metabolism, particularly in cancer cells. Propranolol has been found to inhibit glucose metabolism in breast cancer cells. This effect is, at least in part, mediated by the posttranscriptional downregulation of hexokinase-2 (HK-2), a key enzyme in the initial step of glycolysis.
In breast cancer cell lines such as 4T1, MDA-MB-231, and MCF-7, which express β1 and β2-adrenergic receptors, treatment with propranolol significantly decreased the protein expression of HK-2. This downregulation of HK-2 was linked to the blockade of the β2-adrenergic receptor. In animal models with 4T1 breast cancer tumors, propranolol treatment led to reduced HK-2 expression in the tumors. The regulation of hexokinase isoforms, particularly the dynamic translocation of HK-II between mitochondria and the cytosol, is crucial for directing glucose towards either catabolic or anabolic pathways.
Role in Receptor Desensitization and Downregulation Studies in Model Systems
Prolonged exposure of receptors to antagonists can lead to changes in receptor sensitivity and density. Studies using adipocyte membranes have shown that exposure to propranolol can induce a form of receptor desensitization, characterized by a marked decrease in the apparent number of β-adrenergic binding sites. This desensitization is stereospecific and reversible upon prolonged incubation.
In the context of heart failure, where there is sustained sympathetic activation, β-adrenergic receptors undergo desensitization and downregulation. This process, which involves the phosphorylation of the receptors by G-protein coupled receptor kinases (GRKs), is considered a protective mechanism to prevent cardiac overstimulation. Conversely, studies in rats have suggested that inhibition of nitric oxide synthesis can lead to a downregulation of propranolol-sensitive β-adrenoceptor signaling, while upregulating propranolol-insensitive β-adrenoceptors
Future Directions and Advanced Research Perspectives
Development of Novel Deuterated Chiral Propranolol (B1214883) Analogs for Research
The creation of new deuterated chiral analogs of propranolol represents a key research frontier, aiming to produce advanced tools for the detailed examination of biological systems. The precise placement of deuterium (B1214612) atoms within the propranolol structure can lead to analogs with modified metabolic characteristics, making them valuable for studies in pharmacokinetics and for understanding drug mechanisms. osaka-u.ac.jp Substituting carbon-hydrogen (C-H) bonds with the stronger carbon-deuterium (C-D) bonds at metabolic "soft spots" can decelerate the breakdown of the drug by cytochrome P450 enzymes. osaka-u.ac.jp This phenomenon, known as the kinetic isotope effect, is a fundamental principle in the design of deuterated compounds.
Studies have explored the synthesis of propranolol analogs with rigid structures to better define the specific molecular shape involved in its binding to β-adrenergic receptors. nih.gov These design principles can be extended to the creation of deuterated variants of these structurally constrained analogs. A particularly innovative strategy is the development of "deuterium-enabled chiral switching" (DECS). firstwordpharma.com This technique involves substituting a hydrogen atom at a chiral center with a deuterium atom to stabilize the stereochemistry and avert in-vivo conversion between enantiomers. firstwordpharma.comacs.org This is especially pertinent for chiral drugs where one enantiomer holds the therapeutic benefit, while the other may be less active or cause unwanted effects. In the case of propranolol, where the (S)-enantiomer is responsible for most of the β-blocking effect, creating stabilized deuterated versions of this specific enantiomer is a high-priority research goal.
The synthesis of these new analogs typically requires either complex multi-step chemical procedures or the use of enzymatic methods. researchgate.netacs.org For example, enzymes such as unspecific peroxygenases have been modified to selectively add hydroxyl groups to propranolol, a technique that could be tailored for producing specific deuterated metabolites. acs.org A broader selection of deuterated propranolol analogs will undoubtedly enable more in-depth research into its pharmacological and toxicological profiles.
Integration of Multi-Omics Data with Deuterated Compound Studies
The advent of "big data" in the biological sciences has given rise to the field of multi-omics, which combines information from genomics, transcriptomics, proteomics, and metabolomics to achieve a comprehensive view of complex biological systems. nih.govfrontiersin.org Merging data from studies using deuterated compounds like (S)-Propranolol-d7 Hydrochloride with multi-omics platforms presents a potent methodology for clarifying drug mechanisms, metabolism, and unintended effects. mdpi.com
Deuterated compounds are indispensable tools in the field of quantitative metabolomics, which involves the large-scale analysis of small molecules or metabolites. nih.govthermofisher.com this compound is an excellent internal standard for mass spectrometry-based metabolomics research. scispace.com Its chemical and physical characteristics are almost identical to its non-deuterated counterpart, yet it can be differentiated by its mass. biorxiv.org This enables the precise and accurate measurement of propranolol and its byproducts in intricate biological samples such as plasma or tissue extracts. biorxiv.orgmdpi.com
By integrating quantitative data on the drug and its metabolites (acquired using deuterated standards) with comprehensive changes in proteins (proteomics) and endogenous metabolites (metabolomics), researchers can construct detailed models of a drug's effects. nih.gov For instance, a study might link the levels of (S)-Propranolol and its deuterated metabolites to alterations in cardiac protein expression or shifts in metabolic pathways in the heart or liver. This integrated strategy can aid in the discovery of new biomarkers for drug effectiveness or toxicity and offer more profound insights into the molecular changes induced by the drug. nih.govmdpi.com Such research can connect the dots from genetic makeup to functional outcomes, tracking the flow of information from the genetic blueprint to the metabolic output. nih.gov
Advancements in High-Throughput Screening Methodologies Utilizing Deuterated Standards
High-throughput screening (HTS) is a fundamental component of contemporary drug discovery, facilitating the rapid evaluation of vast numbers of compounds. nih.gov A major step forward in this field has been the incorporation of mass spectrometry (MS) into HTS procedures, which allows for the detection of a broad spectrum of analytes without the need for labels. nih.gov In this setting, deuterated compounds such as this compound are vital as internal standards to uphold the precision and reliability of these assays. biorxiv.orgnih.gov
In HTS assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards are introduced into samples to account for inconsistencies in sample handling, instrument performance, and matrix effects. biorxiv.org Because the deuterated standard is processed alongside the analyte and exhibits very similar ionization properties, it serves as a trustworthy benchmark for quantification. nih.gov This is essential for reducing the incidence of false positive and false negative results, which can be a notable problem in HTS assays that rely on fluorescence or luminescence. nih.gov
Recent progress in HTS technology, including the use of 384-well plates, automated robotic systems, and swift MS analysis methods like RapidFire-MS, has significantly boosted screening capacity. biorxiv.orgnih.gov In these highly automated and miniaturized environments, the application of deuterated standards is critical for preserving data integrity. nih.gov For example, in cytochrome P450 (CYP) inhibition assays, a standard procedure in drug development, a deuterated internal standard for the metabolite of each probe substrate is utilized to produce dependable IC50 values for numerous compounds at once. nih.gov The creation of new HTS techniques, like multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS), also depends on deuterated internal standards for clear-cut drug identification and measurement. acs.org
Computational Modeling and Simulation of this compound Interactions and Dynamics
Computational modeling and molecular dynamics (MD) simulations have emerged as essential instruments in pharmaceutical research, offering detailed views at the atomic level of how drugs interact with receptors and behave in biological settings. mdpi.com These techniques can be used to study this compound to determine how deuteration might affect its binding strength, structural flexibility, and interactions with its biological targets and cell membranes.
MD simulations can replicate the binding of propranolol enantiomers to β-adrenergic receptors, uncovering crucial interactions and variations in how they bind. tdl.orgnih.gov One study using MD simulations demonstrated that both enantiomers of propranolol insert their aromatic rings into the center of a chiral molecular micelle, with the (S)-enantiomer forming a stronger association due to more advantageous hydrogen bonding. tdl.orgnih.gov Similar simulations could be applied to this compound to see if the slight modifications in vibrational patterns and bond lengths from deuteration impact these interactions.
Moreover, MD simulations are employed to examine how drugs interact with lipid membranes, which can be a determining factor in drug absorption, distribution, and entry to membrane-bound receptors. mdpi.com Simulations can forecast how propranolol will distribute itself in various membrane compositions. mdpi.com By modeling this compound, scientists could investigate whether deuteration changes its ability to pass through membranes or its positioning within the membrane, which could affect its pharmacokinetic behavior. Although the physical distinctions between the deuterated and non-deuterated forms are minor, computational models provide the necessary sensitivity to probe these subtle influences on molecular interactions and dynamics.
The table below provides a summary of the research applications for deuterated propranolol analogs.
| Research Area | Application of Deuterated Propranolol Analogs | Key Insights Gained |
|---|---|---|
| Pharmacokinetics | Use as internal standards in bioanalytical methods (LC-MS). | Accurate quantification of propranolol and its metabolites in biological fluids. |
| Drug Metabolism | Investigation of metabolic pathways and the kinetic isotope effect. | Identification of sites of metabolism and the impact of deuteration on metabolic stability. |
| Pharmacodynamics | Probing receptor-ligand interactions. | Understanding the influence of deuteration on binding affinity and receptor signaling. |
| Chiral Inversion | Stabilization of a single enantiomer using DECS. | Studying the distinct biological effects of each enantiomer without in vivo interconversion. |
Q & A
Basic Research Questions
Q. How is (S)-Propranolol-d7 Hydrochloride used as an internal standard in quantitative analysis?
- Methodological Answer : this compound is employed as a deuterated internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) workflows to quantify propranolol and its metabolites. The deuterium labeling minimizes isotopic interference, ensuring precise calibration. For example, a 100 μg/mL solution in methanol with 5% 1 M HCl (as per certified reference material standards) is used to spike samples, enabling accurate normalization of extraction efficiency and ionization variability .
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Purity | >98% (HPLC) | |
| Storage Conditions | -20°C (stable for 3 years) |
Q. What is the role of this compound in studying β-adrenergic receptor (βAR) interactions?
- Methodological Answer : As a nonselective βAR antagonist, this compound is used to investigate receptor binding kinetics and competitive inhibition. Researchers employ radioligand displacement assays (e.g., using ³H-CGP 12177) to measure its affinity (Ki) for β1AR (1.8 nM) and β2AR (0.8 nM). The deuterated form allows differentiation from endogenous propranolol in tissue samples, improving specificity in pharmacokinetic studies .
Q. How does the deuterium labeling affect the physicochemical properties of this compound?
- Methodological Answer : Deuterium substitution at seven positions increases molecular mass by ~7 Da, which is critical for distinguishing it from non-deuterated propranolol in MS-based assays. However, its solubility (100 mg/mL in DMSO) and logP (~2.97) remain comparable to the non-deuterated form, ensuring similar bioavailability in in vitro models .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported βAR binding affinities for this compound?
- Methodological Answer : Variations in pA2 values (e.g., 8.24 for β1AR vs. 8.26 for β2AR in metabolite studies) may arise from differences in assay conditions (e.g., cell type, temperature, or buffer pH). To address this:
Standardize experimental protocols (e.g., NIH guidelines for preclinical studies ).
Use orthogonal methods (e.g., surface plasmon resonance vs. functional cAMP assays).
Validate findings with structural analogs like 4-Hydroxypropranolol-d7, which shares similar receptor interactions .
Q. What experimental designs optimize deuterium incorporation efficiency during (S)-Propranolol-d7 synthesis?
- Methodological Answer : Deuterium labeling efficiency depends on reaction solvents (e.g., deuterated methanol), catalysts (e.g., Pd/C in D₂O), and purification steps. Advanced protocols include:
- Isotopic Purity Validation : Use NMR (²H integration) and high-resolution MS to confirm ≥98% deuteration .
- Stability Testing : Assess isotopic exchange under storage conditions (e.g., pH, temperature) to prevent back-exchange .
Q. How can researchers model the environmental fate of this compound in aquatic systems?
- Methodological Answer : Environmental risk assessments require:
Adsorption Studies : Measure organic carbon-normalized adsorption coefficients (Koc) using batch equilibrium experiments.
Degradation Analysis : Use LC-MS/MS to track deuterium retention in hydrolysis or photolysis products .
- Key Parameter : Propranolol hydrochloride has a Kd of 0.5–1.2 L/kg in sediment, suggesting moderate mobility in aquatic environments .
Q. What statistical approaches are recommended for optimizing (S)-Propranolol-d7 formulations in sustained-release systems?
- Methodological Answer : Box-Behnken experimental designs can model the impact of variables like coating thickness and plasticizer concentration on drug release kinetics (e.g., t85, time for 85% release). Desirability functions integrate multiple responses (e.g., dissolution profile vs. process duration) to identify optimal conditions .
- Example Data :
| Variable | Optimal Range | Effect on Release |
|---|---|---|
| Ethylcellulose Coating | 5–7% w/w | Prolongs t85 |
| Plasticizer Concentration | 15–20% | Reduces Pellet Aggregation |
Data Contradiction Analysis
Q. Why do studies report conflicting antioxidant activities for propranolol metabolites like 4-Hydroxypropranolol-d7?
- Resolution Strategy : Contradictions may stem from assay interference (e.g., redox-active buffers) or metabolite stability. Recommendations:
Use cell-free systems (e.g., DPPH radical scavenging assays) to isolate antioxidant effects.
Compare results across standardized models (e.g., H9c2 cardiomyocytes vs. HepG2 hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
